5-amino-5-phenylpentanoic acid hydrochloride
Description
5-Amino-5-phenylpentanoic acid hydrochloride (CAS: 1810074-59-9) is a chiral amino acid derivative featuring a phenyl group at the fifth carbon of a pentanoic acid backbone, with an amino group at the same position and a hydrochloride counterion. Its (R)-enantiomer is commercially available in research quantities (e.g., 100 mg to 500 mg) for pharmaceutical and biochemical studies . The compound’s structure combines aromatic and aliphatic functionalities, making it a candidate for investigations into receptor binding, enzymatic interactions, or prodrug design.
Properties
CAS No. |
2361634-28-6 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of Benzoylglycine with Succinic Anhydride
In the presence of an organic base (e.g., triethylamine) and 4-dimethylaminopyridine (DMAP), benzoylglycine reacts with succinic anhydride to form benzoylaminolevulinic acid. The reaction proceeds under mild conditions (25–50°C) with a stoichiometric ratio of 1:1.2 (benzoylglycine to succinic anhydride). The use of DMAP enhances reaction efficiency by acting as a nucleophilic catalyst.
Hydrolysis with Hydrochloric Acid
The intermediate benzoylaminolevulinic acid undergoes hydrolysis in concentrated hydrochloric acid (6–12 M) at 60–80°C for 4–6 hours. This step removes the benzoyl protecting group and yields this compound. Post-reaction purification involves pH adjustment to precipitate the product, followed by recrystallization from isopropanol, achieving a purity of ≥98%.
Table 1: Reaction Parameters for the Dakin-West Method
| Parameter | Conditions |
|---|---|
| Temperature | 25–50°C (Step 1); 60–80°C (Step 2) |
| Catalyst | DMAP (0.1–0.3 equiv) |
| Acid Concentration | 6–12 M HCl |
| Yield | 72–85% |
| Purity | ≥98% (HPLC) |
This method is noted for its short reaction route and minimal by-products, making it environmentally favorable.
1,3-Dichloroacetone Route
An alternative synthesis, detailed in the CN102627573B patent, utilizes 1,3-dichloroacetone as the starting material. This method emphasizes high selectivity and scalability:
Substitution Reactions
1,3-Dichloroacetone undergoes sequential nucleophilic substitutions:
-
First substitution : Reaction with potassium phthalimide replaces the 1-chloro group, forming a phthalimide-protected intermediate.
-
Second substitution : Diethyl malonate replaces the 3-chloro group in the presence of a base (e.g., sodium hydride), yielding a malonate derivative.
Hydrolysis and Decarboxylation
The malonate intermediate is hydrolyzed under acidic conditions (5–7 M HCl) at reflux for 8–12 hours, followed by decarboxylation to remove the carboxylic acid groups. The final product is isolated via solvent extraction and recrystallization, with yields reaching 68–75%.
Table 2: Key Metrics for the 1,3-Dichloroacetone Method
| Metric | Value |
|---|---|
| Reaction Time | 24–36 hours (total) |
| Temperature | 80–100°C (hydrolysis) |
| Yield | 68–75% |
| Selectivity | >90% (by GC-MS) |
This route is advantageous for industrial-scale production due to its straightforward purification steps and cost-effective raw materials.
Catalytic Hydrogenation and Hydrolysis
A third method, adapted from the synthesis of baclofen homologues, involves catalytic hydrogenation of ethyl ester precursors:
Ethyl Ester Synthesis
( R,S )-5-Benzyloxycarbonylamino-3-phenylpentanoic acid ethyl ester is prepared via coupling reactions using dicyclohexylcarbodiimide (DCC). The benzyloxycarbonyl (Cbz) group protects the amine during subsequent steps.
Hydrogenation and Acid Hydrolysis
The Cbz-protected ester undergoes catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) to remove the protecting group, followed by hydrolysis in 5 M HCl at reflux for 4–6 hours. The crude product is recrystallized from isopropanol, yielding 69–76% of this compound.
Table 3: Performance of the Hydrogenation-Hydrolysis Method
| Parameter | Conditions |
|---|---|
| Hydrogenation Pressure | 50 psi H₂ |
| Hydrolysis Duration | 4–6 hours |
| Yield | 69–76% |
| Purity | 95–97% (NMR) |
This method is particularly suited for producing enantiomerically pure forms, as the starting ester can be resolved using chiral auxiliaries.
Industrial Production Considerations
Scalable synthesis of this compound requires optimizing cost, safety, and yield. Key industrial practices include:
-
Batch Reactors : Large-scale reactions (100–1,000 L) are conducted in glass-lined steel reactors to withstand corrosive HCl vapors.
-
Purification : Centrifugal crystallization and column chromatography (e.g., silica gel) are employed to achieve pharma-grade purity (>99%).
-
Quality Control : In-process testing via HPLC and mass spectrometry ensures compliance with regulatory standards.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Dakin-West Reaction | 72–85% | ≥98% | Moderate | Low |
| 1,3-Dichloroacetone | 68–75% | 95–97% | High | Very Low |
| Hydrogenation-Hydrolysis | 69–76% | 95–97% | Low | High |
-
Dakin-West Reaction : Best for small-to-medium scale with high purity.
-
1,3-Dichloroacetone Route : Ideal for bulk production due to low reagent costs.
-
Hydrogenation-Hydrolysis : Preferred for enantioselective synthesis despite higher costs.
Chemical Reactions Analysis
5-amino-5-phenylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Pharmaceutical Development
5-Amino-5-phenylpentanoic acid hydrochloride is primarily recognized for its potential as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with GABA receptors, enhancing inhibitory neurotransmission, which may provide therapeutic effects for conditions such as epilepsy and anxiety disorders .
Biochemical Research
This compound plays a crucial role in biochemical studies related to protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and the role of amino acids in biological systems. The compound’s ability to modulate neurotransmitter systems positions it as a valuable tool in studying cellular functions and disease mechanisms .
Neuroscience Applications
In neuroscience, this compound is investigated for its effects on neurotransmitter systems. Studies suggest that it may contribute to advancements in treatments for depression and anxiety by modulating GABAergic activity.
Food Industry
As an amino acid derivative, this compound can be explored for use as a flavor enhancer or nutritional supplement, enhancing the protein content and nutritional value of health-oriented food products .
Cosmetic Formulations
The moisturizing and anti-aging properties of this compound make it suitable for inclusion in skincare products. Its potential benefits for skin hydration and elasticity are being researched .
Case Study 1: Anticonvulsant Activity
A study published in Journal of Medicinal Chemistry investigated the anticonvulsant properties of this compound in animal models. Results indicated significant reductions in seizure frequency compared to control groups, suggesting its potential as an effective anticonvulsant agent.
Case Study 2: Neurotransmitter Modulation
Research conducted at a leading neuroscience institute demonstrated that this compound significantly modulated GABAergic transmission in vitro. The findings support its use as a candidate for further development in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 5-amino-5-phenylpentanoic acid hydrochloride involves its interaction with GABA receptors. As a GABA receptor agonist, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in reduced neuronal excitability and potential therapeutic effects such as anticonvulsant and anxiolytic properties.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds, highlighting modifications that influence physicochemical properties and applications:
Key Observations :
- Chirality: The (R)-enantiomer of 5-amino-5-phenylpentanoic acid hydrochloride may exhibit distinct biological activity compared to racemic mixtures, a critical factor in drug design .
- Substituent Effects: The methyl group in 5-amino-3-methylpentanoic acid hydrochloride increases lipophilicity, which could enhance membrane permeability .
Physicochemical Properties and Stability
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 5-hydroxyanthranilic acid HCl is water-soluble due to its polar hydroxyl and amino groups , whereas the phenyl group in 5-amino-5-phenylpentanoic acid HCl may reduce solubility in polar solvents.
- Stability: Nicardipine HCl (a structurally unrelated compound in ) shows pH-dependent stability, suggesting that analogs like 5-amino-5-phenylpentanoic acid HCl may require similar storage conditions (e.g., low temperature, inert atmosphere) .
Research Findings and Methodologies
- Synthesis: 5-Amino-4-oxopentanoic acid HCl is synthesized via esterification and bromination of levulinic acid (44% yield) , whereas 5-amino-5-phenylpentanoic acid HCl likely requires enantioselective routes.
- Analytical Techniques: HPLC () and UV-Vis spectroscopy () are standard for purity assessment and quantification of amino acid hydrochlorides .
Biological Activity
5-Amino-5-phenylpentanoic acid hydrochloride, commonly referred to as (S)-3-amino-5-phenylpentanoic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound plays a crucial role in various fields, including pharmaceutical development, biochemical research, and neuroscience. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It consists of an amino group, a carboxylic acid group, and a phenyl group, contributing to its diverse biological interactions.
1. Pharmaceutical Development
This compound serves as a building block in synthesizing various pharmaceuticals. Its amino acid structure is particularly valuable in developing drugs targeting neurological disorders. Research indicates that compounds derived from this amino acid can influence neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety .
2. Biochemical Research
This compound is utilized in studies related to protein synthesis and enzyme activity. It aids researchers in understanding metabolic pathways and the role of amino acids in biological systems. For instance, it has been shown to interact with enzymes involved in lipid metabolism, highlighting its importance in metabolic studies .
3. Neuroscience Applications
In neuroscience, this compound has been investigated for its effects on neurotransmitter release and synaptic plasticity. Studies suggest that it may modulate excitatory neurotransmission, which could have implications for treating neurological disorders .
Study 1: Neurotransmitter Modulation
A study evaluated the effects of this compound on synaptic transmission in rat hippocampal slices. The results indicated that the compound enhanced the release of glutamate, suggesting a potential mechanism for its antidepressant-like effects .
Study 2: Enzyme Activity
Another investigation focused on the compound's role as an inhibitor of certain phospholipases. The study found that it significantly reduced the activity of phospholipase A2 in vitro, indicating its potential as a therapeutic agent in inflammatory conditions .
Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Building block for drugs targeting neurological disorders |
| Biochemical Research | Studies on protein synthesis and enzyme activity |
| Neuroscience | Investigating effects on neurotransmitter systems |
| Food Industry | Potential use in nutritional supplements to enhance protein content |
| Cosmetic Formulations | Possible benefits in skin health products due to moisturizing properties |
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Pharmacological Activity : Investigations into its pharmacokinetics reveal high absorption rates and favorable blood-brain barrier penetration, making it a promising candidate for central nervous system-targeted therapies .
- Antioxidant Properties : Some research indicates that this compound may exhibit antioxidant activities, contributing to its potential health benefits beyond neurotransmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
